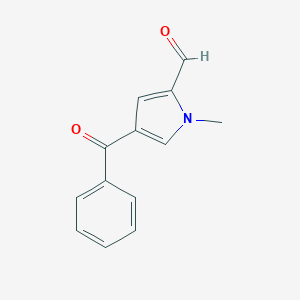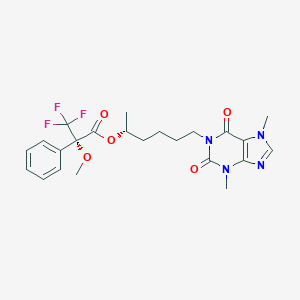![molecular formula C30H42O3 B153852 (6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one CAS No. 126770-37-4](/img/structure/B153852.png)
(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[137212,1313,1301,14]hexacosa-3(25),6,10,19-tetraen-23-one” is a complex organic molecule with multiple rings and functional groups This compound is notable for its intricate structure, which includes epoxy groups, methano bridges, and multiple chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the epoxy groups and the construction of the cyclodecacyclotetradecen core. Typical synthetic routes may involve:
Epoxidation reactions: Using peracids or other oxidizing agents to introduce epoxy groups.
Cyclization reactions: Forming the complex ring structure through intramolecular reactions.
Chiral synthesis: Employing chiral catalysts or starting materials to ensure the correct stereochemistry at the multiple chiral centers.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity. This might involve:
Catalytic processes: Using metal catalysts to facilitate specific reactions.
Purification techniques: Employing chromatography or crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Further oxidation of the epoxy groups or other functional groups.
Reduction: Reducing the epoxy groups to diols or other functional groups.
Substitution: Replacing functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as peracids for epoxidation.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Metal catalysts for facilitating cyclization and other reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield diols, while reduction could produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
This compound could have various applications in scientific research, including:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Potential use as a bioactive molecule in drug discovery or as a probe in biochemical studies.
Medicine: Investigating its potential therapeutic effects or as a lead compound for drug development.
Industry: Possible applications in materials science or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting membrane properties or signaling pathways.
Participating in redox reactions: Influencing cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epoxy compounds: Other molecules with epoxy groups.
Cyclodecacyclotetradecen derivatives: Compounds with similar ring structures.
Chiral organic molecules: Molecules with multiple chiral centers.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, complex ring structure, and chiral centers, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
126770-37-4 |
|---|---|
Molekularformel |
C30H42O3 |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one |
InChI |
InChI=1S/C30H42O3/c1-19(2)24-15-14-21(4)12-8-16-30-26(25(24)32-28(30)31)29-17-22(5)11-6-9-20(3)10-7-13-23(18-29)27(30)33-29/h10-12,18-19,24-27H,6-9,13-17H2,1-5H3/b20-10+,21-12-,22-11+ |
InChI-Schlüssel |
RHFOIVCXBQDVCO-ZUITVLSZSA-N |
SMILES |
CC1=CCCC2=CC3(CC(=CCC1)C)C4C5C(CCC(=CCCC4(C2O3)C(=O)O5)C)C(C)C |
Isomerische SMILES |
C/C/1=C\CCC2=CC3(C/C(=C/CC1)/C)C4C5C(CC/C(=C\CCC4(C2O3)C(=O)O5)/C)C(C)C |
Kanonische SMILES |
CC1=CCCC2=CC3(CC(=CCC1)C)C4C5C(CCC(=CCCC4(C2O3)C(=O)O5)C)C(C)C |
Synonyme |
versicolactone D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)








